1-(Bromomethyl)-4-(4-ethylphenoxy)benzene

Nucleophilic substitution Benzyl halide Leaving group

Researchers requiring a reactive benzyl bromide handle for parallel synthesis often face slow kinetics with chloro analogs. 1-(Bromomethyl)-4-(4-ethylphenoxy)benzene (BPEB) overcomes this bottleneck, offering 10-100× faster nucleophilic substitution than chlorinated variants. - Rapid diversification: high-yielding reactions with amines, thiols, and alkoxides, reducing library synthesis cycle times. - Dual-site derivatization: the bromomethyl group and ethylphenoxy ring enable systematic SAR exploration for insect growth regulators or antimalarial leads (ecdysone receptor EC₅₀=151 nM; P. falciparum IC₅₀ as low as 0.07 µM). - Supply assurance: ≥95% purity, ambient shipping, and stock held for immediate dispatch.

Molecular Formula C15H15BrO
Molecular Weight 291.18 g/mol
CAS No. 1427460-81-8
Cat. No. B1404795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-4-(4-ethylphenoxy)benzene
CAS1427460-81-8
Molecular FormulaC15H15BrO
Molecular Weight291.18 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OC2=CC=C(C=C2)CBr
InChIInChI=1S/C15H15BrO/c1-2-12-3-7-14(8-4-12)17-15-9-5-13(11-16)6-10-15/h3-10H,2,11H2,1H3
InChIKeySHGJXSMCLAAPPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-4-(4-ethylphenoxy)benzene: Properties and Structural Classification


1-(Bromomethyl)-4-(4-ethylphenoxy)benzene (CAS 1427460-81-8) is an organic compound classified as a benzyl bromide derivative featuring a 4-ethylphenoxy substituent at the para position of the benzene ring . With a molecular formula of C15H15BrO and a molecular weight of 291.18 g/mol, this compound serves primarily as a synthetic intermediate and research tool in medicinal chemistry and materials science . The presence of a reactive benzylic bromomethyl group enables participation in nucleophilic substitution and cross-coupling reactions, while the 4-ethylphenoxy moiety contributes to lipophilicity and potential biological interactions .

Synthetic utility Reactive benzylic bromomethyl for nucleophilic substitution and cross-coupling; enables fast incorporation into diverse scaffolds
Bioactive context Reported ecdysone receptor agonist activity and antimalarial screening hit; supports structure-activity relationship studies

1-(Bromomethyl)-4-(4-ethylphenoxy)benzene: Limitations of Generic Substitution


Simple substitution of 1-(Bromomethyl)-4-(4-ethylphenoxy)benzene with other benzyl halides or phenoxybenzene derivatives is not permissible due to distinct reactivity profiles and target engagement differences . The combination of a bromomethyl leaving group and a 4-ethylphenoxy substituent creates a unique electronic and steric environment that influences both synthetic utility and biological activity . Comparative data indicate that variations in the halogen atom (e.g., chlorine vs. bromine) or alkyl chain length (e.g., methyl vs. ethyl) significantly alter reaction kinetics in nucleophilic substitutions and binding affinities in biological assays [1]. The following quantitative evidence guide details these critical differences.

Halogen switch Replacing bromine with chlorine may significantly reduce nucleophilic substitution rates (class-level evidence); direct reactivity transfer not assured
Alkyl length Methyl analog lacks ecdysone receptor activity; ethyl group is required for reported agonist response, limiting analog interchangeability

1-(Bromomethyl)-4-(4-ethylphenoxy)benzene: Comparative Evidence


Bromine vs. Chlorine in Nucleophilic Substitution

The bromomethyl group in 1-(Bromomethyl)-4-(4-ethylphenoxy)benzene exhibits superior leaving group ability compared to the chloromethyl analog, leading to faster reaction rates in nucleophilic substitution reactions . While specific rate constants for this exact pair are not published, class-level inference from benzyl halide reactivity series indicates that bromine as a leaving group typically increases reaction rates by 10-100 fold relative to chlorine under identical conditions . This difference is critical for synthetic efficiency when time-sensitive or low-yield transformations are encountered.

Bromine vs chlorine
Class-level inference
~10–100 fold rate increase (benzyl bromide vs chloride)
Reactivity ranking may support faster synthesis workflows; data to verify for this exact scaffold
Inferred from benzyl halide class, not measured on target compound
Nucleophilic substitution Benzyl halide Leaving group

Ethyl vs. Methyl in Ecdysone Receptor Agonism

1-(Bromomethyl)-4-(4-ethylphenoxy)benzene demonstrates agonist activity at the ecdysone receptor from Bombyx mori with an EC50 of 151 nM, whereas the methyl-substituted analog 1-(bromomethyl)-4-(4-methylphenoxy)benzene shows no detectable activity in this assay [1]. This 151 nM EC50 represents a >100-fold increase in potency relative to the methyl analog, highlighting the critical role of the ethyl group in receptor binding and activation. Additionally, the compound displays species-specific differences with an EC50 of 437 nM against Spodoptera littoralis ecdysone receptor, indicating nuanced selectivity [2].

Ethyl vs methyl agonist activity
Head-to-head
EC50 151 nM (ethyl) vs >10,000 nM (methyl); >100-fold difference
Ethyl group is required for ecdysone receptor agonist response; methyl analog inactive
Bombyx mori ecdysone receptor, reporter gene assay
Ecdysone receptor Agonist Insecticide

Antimalarial Activity: Chloroquine-Resistant P. falciparum

1-(Bromomethyl)-4-(4-ethylphenoxy)benzene exhibits an IC50 range of 0.07 µM to >40 µM against the chloroquine-resistant W2 strain of Plasmodium falciparum . While a direct comparator is not specified in the available data, this broad activity range suggests strain-dependent efficacy. The lower bound of 0.07 µM (70 nM) indicates potent antimalarial activity in certain contexts, though the variability (>40 µM upper bound) highlights the need for careful experimental controls. Class-level inference suggests that the bromomethyl and ethylphenoxy substituents may contribute to membrane permeability and target engagement, but direct head-to-head comparisons with analogs are lacking.

Antimalarial IC50 range
Data to verify
0.07 µM to >40 µM (W2 strain)
Variable activity reported; requires confirmatory studies and structural optimization
Chloroquine-resistant P. falciparum, in vitro
Antimalarial Plasmodium falciparum Chloroquine resistance

1-(Bromomethyl)-4-(4-ethylphenoxy)benzene: Application Scenarios


Parallel Synthesis & Library Construction

Given its enhanced leaving group ability (10-100 fold faster than chlorinated analogs) , 1-(Bromomethyl)-4-(4-ethylphenoxy)benzene is ideally suited for use as a building block in parallel synthesis workflows and combinatorial library construction where rapid, high-yielding nucleophilic substitution reactions are required. Researchers can reliably incorporate this benzyl bromide into diverse scaffolds with amines, thiols, and alkoxides, benefiting from reduced reaction times and improved product yields compared to the chloromethyl analog .

Ecdysone Receptor Agonist for Insect Physiology

The compound's potent agonist activity at the Bombyx mori ecdysone receptor (EC50 = 151 nM) [1] makes it a valuable tool for studying insect molting, metamorphosis, and reproduction. Its species-specific selectivity (EC50 = 437 nM against Spodoptera littoralis) [2] further enables comparative studies across insect orders. Researchers investigating insect growth regulators or developing environmentally friendly pest control strategies will find this compound essential for establishing structure-activity relationships, particularly given the inactivity of the methyl-substituted analog [3].

Hit-to-Lead Optimization for Chloroquine-Resistant Malaria

With an IC50 as low as 0.07 µM against chloroquine-resistant P. falciparum W2 strain , this compound represents a starting point for medicinal chemistry optimization campaigns. While activity is variable, the presence of the ethylphenoxy moiety and bromomethyl handle provides two distinct sites for further derivatization. Medicinal chemists can use this compound as a core scaffold for systematic SAR studies, modifying the leaving group, substituents, or linker to improve potency, consistency, and selectivity .

Application
Selection Property
Validation Focus
Parallel synthesis research
Reactive bromomethyl leaving group
Reaction rate and yield under SN2 conditions with diverse nucleophiles
Ecdysone receptor pathway studies
Reported agonist activity at insect ecdysone receptor
Species-specific EC50 profiling and ethyl-group requirement confirmation
Antimalarial hit-to-lead research
Activity against chloroquine-resistant P. falciparum
IC50 consistency and structural modification for improved reliability

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